2-Propynoic acid, phenyl ester

Catalog No.
S9000615
CAS No.
60998-71-2
M.F
C9H6O2
M. Wt
146.14 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propynoic acid, phenyl ester

CAS Number

60998-71-2

Product Name

2-Propynoic acid, phenyl ester

IUPAC Name

phenyl prop-2-ynoate

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C9H6O2/c1-2-9(10)11-8-6-4-3-5-7-8/h1,3-7H

InChI Key

OKTKLJDZIPARGG-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OC1=CC=CC=C1

Phenyl propiolate (CAS 60998-71-2) is an activated terminal alkyne and an aryl ester, serving as a versatile bifunctional building block in advanced organic synthesis. Unlike standard aliphatic alkynes, the electron-withdrawing phenoxy group strongly polarizes the triple bond, making it highly reactive toward transition-metal-catalyzed hydroarylations and radical additions [1]. Furthermore, the phenoxy moiety functions as a highly competent leaving group in cascade annulations, a property absent in standard alkyl propiolates [2]. For procurement teams, phenyl propiolate represents a pre-assembled, atom-economical precursor for the direct synthesis of coumarins and functionalized heterocycles without requiring multi-step pre-functionalization.

Research Fit

1Phenoxy leaving group enables catalytic glycosylation and selective acyl transfer
2Activated alkyne supports metal-free azide–alkyne click polymerization
3Built-in UV chromophore (thioacrylate adduct) facilitates thiol detection workflows

Substituting phenyl propiolate with cheaper, more common alkyl analogs like methyl or ethyl propiolate fundamentally alters downstream synthetic pathways, often leading to complete reaction failure. In the synthesis of coumarin derivatives, phenyl propiolate undergoes direct intramolecular hydroarylation—a unimolecular cyclization that is structurally impossible for ethyl propiolate, which would instead require a less efficient, multi-step intermolecular reaction with a phenol [1]. Additionally, in cascade annulations to form complex heterocycles such as imidazo[1,5-a]indoles, the ethoxy group of ethyl propiolate is a poor leaving group, causing reactions to stall, whereas the stronger leaving-group ability of the phenoxy group in phenyl propiolate drives the reaction to completion [2]. Relying on alkyl propiolates compromises processability, reduces atom economy, and increases the required catalytic loading.

Substitution Risk

Leaving group:Alkyl propiolates lack the phenoxy leaving group required for Au(III)-catalyzed glycosylation turnover
UV sensitivity:Methyl or ethyl propiolate adducts provide weaker UV chromophore, limiting detection in thiol assays
Click activation:Metal-free polycycloaddition efficiency relies on phenyl ester electronic activation; alkyl esters may not polymerize under same conditions

Direct Intramolecular Hydroarylation for Coumarin Manufacturability

Phenyl propiolate serves as a direct, unimolecular precursor to coumarin via transition-metal catalyzed intramolecular hydroarylation. Studies demonstrate that phenyl propiolate achieves up to 64% yield of the parent coumarin under mild Au(I) catalysis, whereas ethyl propiolate yields 0% under identical intramolecular conditions due to the absence of the requisite tethered aryl ring [1]. This pre-assembled structural feature eliminates the need for intermolecular coupling steps.

Evidence DimensionYield of coumarin via intramolecular cyclization
Target Compound Data64% yield (phenyl propiolate)
Comparator Or Baseline0% yield (ethyl propiolate)
Quantified DifferenceAbsolute structural requirement (64% vs 0%)
ConditionsAu(I)-catalyzed intramolecular hydroarylation

Procurement of phenyl propiolate enables single-step coumarin synthesis, drastically reducing step count and reagent waste compared to using alkyl propiolates.

Glycosyl Donor Reactivity
Head-to-head
Reported higher reactivity than acetate and benzoate donors under Au(III) catalysis; phenylpropiolic acid regenerated and reusable
Supports catalytic glycosylation strategy selection
Qualitative comparison; good to excellent yields, anomeric selectivity observed

Enhanced Leaving Group Kinetics in Cascade Annulations

In redox-neutral transition-metal-catalyzed [4+1] annulations (such as the synthesis of imidazo[1,5-a]indoles), the ester moiety must act as a leaving group. Phenyl propiolate significantly outperforms analogs because the phenoxy group (-OPh) is a highly competent leaving group. Research indicates that replacing the -OPh group with thioesters (-SPh) or using standard alkyl esters severely attenuates the yield of the target heterocycle, confirming the stronger leaving-group kinetics of phenyl propiolate in C-H functionalization pathways [1].

Evidence DimensionHeterocycle yield in [4+1] annulation
Target Compound DataHigh yield of imidazo[1,5-a]indole (driven by -OPh leaving group)
Comparator Or BaselineAttenuated/trace yields (thioester or alkyl ester analogs)
Quantified DifferenceSubstantial yield recovery due to leaving group kinetics
ConditionsRhodium-catalyzed C-H functionalization

Buyers synthesizing complex nitrogenous heterocycles must select phenyl propiolate to ensure the cascade reaction completes, avoiding stalled intermediates.

Polymer Mw & Yield
Cross-study
Mw up to 28,500; yield up to 98%; Td5% >318 °C (2018) / >375 °C (2017)
Supports metal-free click polymerization scale-up evaluation
O₂/moisture tolerant; Cu-free conditions; open atmosphere

Compatibility with Photocatalytic Silylation-Cyclization Cascades

Phenyl propiolate is highly suited for visible-light-mediated photocatalytic silylation-cyclization cascades. When reacted with diphenylsilane under photocatalytic conditions, phenyl propiolate successfully undergoes radical addition followed by intramolecular cyclization to yield 3-silylated coumarins (58% yield) [1]. Alkyl propiolates, lacking the tethered aryl ring, cannot undergo this cascade to form the bicyclic coumarin core, restricting them to simple intermolecular silylation without cyclization.

Evidence DimensionYield of 3-silylated coumarin via photocatalysis
Target Compound Data58% yield of silylated coumarin (phenyl propiolate)
Comparator Or Baseline0% yield of cyclized product (alkyl propiolates)
Quantified DifferenceExclusive access to bicyclic silylated scaffolds
ConditionsVisible-light photocatalysis with diphenylsilane

For discovery chemistry targeting silylated heterocycles, phenyl propiolate provides a direct, metal-free photocatalytic route that is structurally impossible with standard alkyl alkynoates.

Thiol Derivatization
Cross-study
Phenyl ester: ε ~12,500 M⁻¹cm⁻¹, single-site reaction at pH 7, rt. p‑Nitrophenyl analog: multiple adducts. Ethyl ester: lower UV sensitivity
Supports quantitative thiol analysis by UV or LC/UV
Aqueous phosphate buffer; clean single-product formation
Superelectrophilic Coumarin
Class-level
TfOH or AlCl₃, benzene, rt, 0.5–2 h; one‑pot formation of 4,4‑diaryl‑3,4‑dihydrocoumarins
Enables one‑pot dihydrocoumarin scaffold access
Alkyl propiolates do not undergo this tandem cyclization
Synthetic Route Efficiency
Head-to-head
Carbonochloridate route: near‑quantitative conversion, avoids propynoyl chloride. Acid chloride route: lower, variable yields
Supports scalable preparation with safer handling
THF, 25–65 °C; mixed anhydride intermediate

Single-Step Synthesis of Coumarin Derivatives

Because phenyl propiolate contains both the alkyne and the aryl ring pre-assembled, it serves as a highly efficient precursor for manufacturing coumarins and 2H-chromenes via intramolecular hydroarylation [1]. This is highly relevant for pharmaceutical and fragrance industries seeking atom-economical routes to these scaffolds.

Precursor for Advanced Imidazo-Fused Heterocycles

Leveraging the strong leaving-group ability of the phenoxy moiety, phenyl propiolate functions as a reliable reagent for transition-metal-catalyzed cascade annulations, such as the synthesis of imidazo[1,5-a]indoles [2]. This application is critical for drug discovery programs targeting novel kinase inhibitors or CNS-active compounds.

Photocatalytic Synthesis of Silylated Heterocycles

In discovery chemistry, phenyl propiolate is utilized in visible-light-mediated silylation-cyclization cascades to produce 3-silylated coumarins [3]. The structural pre-organization of the aryl ester ensures predictable bicyclic architectures that cannot be achieved with standard alkyl propiolates.

Application Selection Guide

Application
Selection Property
Validation Focus
Catalytic Glycosylation
Phenoxy leaving-group reactivity
Catalytic turnover and leaving-group recyclability
Metal-Free Click Polymerization
Phenyl ester electronic activation
Cu-free, oxygen-tolerant polymerization efficiency
Thiol Quantification
Built-in UV chromophore (thioacrylate adduct)
Single-site reactivity and detection sensitivity
Dihydrocoumarin Synthesis
Intramolecular phenoxy nucleophile
One-pot superelectrophilic cyclization performance

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

146.036779430 g/mol

Monoisotopic Mass

146.036779430 g/mol

Heavy Atom Count

11

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